molecular formula C22H36O2 B1203896 Docosa-7,10,13,16-tetraenoic acid

Docosa-7,10,13,16-tetraenoic acid

Cat. No. B1203896
M. Wt: 332.5 g/mol
InChI Key: TWSWSIQAPQLDBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,10,13,16-docosatetraenoic acid is a docosatetraenoic acid in which the four double bonds are located at positions 7, 10, 13 and 16 (geometry unspecified). It has a role as a mouse metabolite.
Adrenic acid, also known as adrenate, belongs to the class of organic compounds known as very long-chain fatty acids. These are fatty acids with an aliphatic tail that contains at least 22 carbon atoms. Adrenic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Adrenic acid has been detected in multiple biofluids, such as blood and urine. Adrenic acid can be found anywhere throughout the human cell, such as in cytoplasm, adiposome, peroxisome, and myelin sheath. Adrenic acid participates in a number of enzymatic reactions. In particular, Adrenic acid can be biosynthesized from arachidonic acid through its interaction with the enzyme elongation OF very long chain fatty acids protein 5. In addition, Adrenic acid can be converted into tetracosatetraenoic acid (24:4N-6);  which is mediated by the enzyme elongation OF very long chain fatty acids protein 4. In humans, adrenic acid is involved in the Alpha linolenic Acid and linoleic Acid metabolism pathway.

Scientific Research Applications

Inflammation and Bacterial Dysbiosis

Docosa-7,10,13,16-tetraenoic acid, commonly known as Docosahexaenoic acid (DHA), has been identified as a crucial element in addressing conditions associated with inflammation and bacterial dysbiosis. Notably, its application spans across the treatment of periodontal disease (PD) and inflammatory bowel disease (IBD). The acid's ability to positively influence cytokine production, macrophage recruitment, intestinal microbiota composition, and intestinal integrity, positions it as a key element in potentially preventing metabolic syndrome, a condition closely linked with inflammation and microbial population alterations in the host (Tabbaa et al., 2013).

Cognitive Function and Memory

DHA also shows promising results in enhancing memory function, particularly in adults with mild memory complaints. It has been observed that daily intake of DHA, either alone or combined with eicosapentaenoic acid (EPA), significantly improves episodic memory outcomes. Such findings underscore the potential role of DHA in cognitive health and its relevance in dietary intake for memory enhancement (Yurko-Mauro et al., 2015).

Bioactive Metabolites and Biological Effects

The scope of DHA's application extends beyond its direct intake, with numerous metabolites derived from it exhibiting significant biological effects. These bioactive metabolites, including specialized proresolving mediators (SPMs) like resolvins, protectins, and maresins, exhibit a wide range of beneficial actions such as neuroprotection, anti-hypertension, anti-hyperalgesia, anti-arrhythmia, and anti-tumorigenesis. The sheer diversity of these effects reflects the compound's multifaceted role in health and disease management (Kuda, 2017).

Production and Biotechnological Applications

In the realm of biotechnology, DHA is gaining prominence for its potential in various applications. Specifically, microorganisms like Crypthecodinium cohnii have been identified as prolific producers of DHA, offering avenues for its sustainable and high-quality production, especially for pharmaceutical and nutraceutical applications. This highlights the industrial relevance of DHA and the ongoing advancements in its biotechnological production and application (Mendes et al., 2009).

properties

Product Name

Docosa-7,10,13,16-tetraenoic acid

Molecular Formula

C22H36O2

Molecular Weight

332.5 g/mol

IUPAC Name

docosa-7,10,13,16-tetraenoic acid

InChI

InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)

InChI Key

TWSWSIQAPQLDBP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O

synonyms

7,10,13,16-docosatetraenoic acid
adrenic acid
adrenic acid, (Z)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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